molecular formula C7H5FN2O4 B8127057 Methyl 6-Fluoro-5-nitropicolinate

Methyl 6-Fluoro-5-nitropicolinate

Cat. No.: B8127057
M. Wt: 200.12 g/mol
InChI Key: PAZMALGMCIQIID-UHFFFAOYSA-N
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Description

Methyl 6-Fluoro-5-nitropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 5th position on the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Fluoro-5-nitropicolinate typically involves the nitration of methyl 6-fluoropicolinate. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Fluoro-5-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed

    Reduction: Methyl 6-Fluoro-5-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the picolinate core.

Scientific Research Applications

Methyl 6-Fluoro-5-nitropicolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-Fluoropicolinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-Nitropicolinate: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    Methyl 6-Chloro-5-nitropicolinate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

Methyl 6-Fluoro-5-nitropicolinate is unique due to the combination of the electron-withdrawing nitro group and the electronegative fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 6-fluoro-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZMALGMCIQIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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